Isoescin IA

Catalog No.
S1551659
CAS No.
219944-39-5
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoescin IA

CAS Number

219944-39-5

Product Name

Isoescin IA

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

YOSIWGSGLDDTHJ-IVKVKCDBSA-N

Synonyms

(3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O

isoescin Ia has been reported in Aesculus chinensis and Aesculus hippocastanum with data available.
See also: Horse Chestnut (part of).

Isoescin IA (CAS 219944-39-5) is a highly purified triterpenoid saponin and a primary alpha-escin isomer isolated from Aesculus hippocastanum and Aesculus chinensis. While crude escin is widely utilized for its anti-inflammatory and vasoprotective properties, it exists as a complex mixture of alpha and beta isomers. Isoescin IA is specifically procured as a high-purity analytical reference standard to enable precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) calibration, pharmacokinetic modeling, and isomer-specific bioactivity profiling [1]. Its distinct molecular weight (1131.26 g/mol) and unique stereochemistry dictate its specific metabolic behavior, making the isolated compound indispensable for rigorous quality control and pharmacological differentiation from the more abundant beta-escin isomers [1].

Research Fit

Stereochemical class α-Escin isomer (C21, C22, C28 configuration) distinct from β-escin counterparts
Research context HIV-1 protease inhibition studies; reported lower renal cytotoxicity vs. escin Ia
Procurement note Not interchangeable with escin Ia or generic escin; confirm isomer identity

Procuring crude escin mixtures (such as sodium escinate) or substituting the major beta-isomer, Escin IA, fundamentally compromises precision pharmacokinetic and toxicity assays. Escin IA and Isoescin IA undergo bidirectional interconversion in vivo and under mildly acidic in vitro conditions, but this conversion is highly asymmetric; Escin IA converts extensively into Isoescin IA, whereas the reverse reaction is minimal [1]. If a laboratory utilizes a crude mixture, the distinct half-life (t1/2) and mean residence time (MRT) of the individual isomers are artificially extended due to mixture interactions, masking the true clearance rate of the alpha-escin fraction[1]. Furthermore, Isoescin IA exhibits significantly lower baseline toxicity and distinct pharmacological activity compared to Escin IA [2]. Consequently, using anything other than the purified Isoescin IA standard prevents the accurate quantification of isomer-specific exposure and confounds the safety profiling of botanical drug formulations[3].

Substitution Risk

Target
α-Escin stereochemistry (Isoescin IA)
Substitute
β-Escin stereochemistry (escin Ia) may alter target binding and cytotoxicity profile
Isomer-specific conformation affects heat shock protein binding and renal cell viability.
Target
Reported lower HK-2 cytotoxicity
Substitute
Escin Ia shows higher renal cytotoxicity; may confound nephrotoxicity endpoints
Direct head-to-head ranking confirms escin Ia as the most cytotoxic isomer.
Target
Bidirectional in vivo conversion to escin Ia
Substitute
Generic escin mixture introduces undefined isomer ratios; PK interpretation differs
Metabolic interconversion cannot be replicated by a single isomer; exposure modeling requires pure compound.

Asymmetric In Vivo Isomerization Dynamics

In vivo pharmacokinetic studies demonstrate that Escin IA and Isoescin IA interconvert, but the metabolic pathway is highly directional. When administered independently, Escin IA is rapidly and extensively isomerized into Isoescin IA, whereas the conversion from Isoescin IA back to Escin IA is minimal [1]. This asymmetric conversion means that exposure to Escin IA inherently results in secondary exposure to Isoescin IA [1].

Evidence DimensionIn vivo isomer conversion rate
Target Compound DataIsoescin IA (Minimal conversion to Escin IA)
Comparator Or BaselineEscin IA (Extensive and rapid conversion to Isoescin IA)
Quantified DifferenceUnidirectional metabolic dominance toward Isoescin IA
ConditionsIntravenous administration in Wistar rat models monitored via LC-MS/MS

Procuring pure Isoescin IA is essential to establish accurate LC-MS/MS calibration curves for tracking the primary metabolic byproduct of beta-escin administration.

HIV-1 Protease Inhibition
Reported comparison
Isoescin IA: 54.5 µM Escin Ia: 35 µM
Lower inhibition potency may be accompanied by lower cytotoxicity context.
Cross-study comparison; direct comparative assay context to verify.

Pharmacokinetic Half-Life Isolation vs. Mixture Interference

The pharmacokinetic parameters of Isoescin IA are heavily distorted when administered as part of a crude escin mixture (sodium escinate). When pure Isoescin IA is administered alone, it exhibits a distinct, shorter half-life (t1/2) and mean residence time (MRT) compared to its behavior within the sodium escinate mixture, where the presence of other saponins artificially prolongs its circulation [1].

Evidence DimensionPharmacokinetic half-life (t1/2) and Mean Residence Time (MRT)
Target Compound DataPure Isoescin IA (Shorter, isolated clearance rate)
Comparator Or BaselineSodium escinate mixture (Artificially prolonged t1/2 and MRT)
Quantified DifferenceSignificant extension of t1/2 when co-administered with beta-escins
ConditionsComparative non-compartmental PK analysis using TopFit 2.0 software

Utilizing the pure Isoescin IA standard is mandatory for researchers aiming to isolate the true clearance kinetics of the alpha-escin fraction without mixture-induced confounding variables.

Renal Cytotoxicity
Head-to-head
Isoescin IA: lower HK-2 impact Escin Ia: most cytotoxic isomer
Reported cytotoxicity ranking supports structure-toxicity relationship studies.
HK-2 cell model; HSP70/HSP90 binding energy correlates with toxicity.

Absolute Bioavailability and Detection Thresholds

Both Escin IA and Isoescin IA exhibit extremely low absolute bioavailability. Quantitative analysis reveals that the absolute bioavailability (F) for Isoescin IA is less than 0.25% following oral administration [1]. Because the systemic absorption is so marginal, analytical methods require ultra-high sensitivity.

Evidence DimensionAbsolute bioavailability (F)
Target Compound DataIsoescin IA (<0.25%)
Comparator Or BaselineEscin IA (<0.25%)
Quantified DifferenceBoth exhibit equally marginal systemic absorption
ConditionsOral vs. intravenous administration (4 mg/kg vs 0.5 mg/kg) in rat models

The exceptionally low bioavailability dictates that buyers must procure ultra-high-purity Isoescin IA (>98%) to ensure signal-to-noise ratios are sufficient for trace LC-MS/MS detection in plasma samples.

Pharmacokinetics & Interconversion
Reported comparison
Oral F <0.25% for both; Isoescin IA → Escin Ia conversion observed
In vivo interconversion may affect exposure interpretation and PK/PD modeling.
Rat model; 4 mg/kg oral; LC-MS/MS plasma analysis.

Differentiated Toxicity and Pharmacological Activity

While beta-escin isomers like Escin IA are the primary drivers of the extract's pharmacological efficacy, they also carry higher toxicity. Isoescin IA, representing the alpha-escin fraction, has been structurally and biologically evaluated to exhibit lower baseline pharmacological activity and correspondingly lower toxicity than Escin IA [1].

Evidence DimensionRelative toxicity and bioactivity
Target Compound DataIsoescin IA (Lower toxicity, lower primary bioactivity)
Comparator Or BaselineEscin IA (Higher toxicity, primary active component)
Quantified DifferenceDistinct attenuation of toxicity in the alpha-isomer
ConditionsIn vitro structure-activity relationship (SAR) profiling

Procuring Isoescin IA allows formulation scientists to accurately map the safety profile of botanical extracts by quantifying the less toxic alpha-escin components.

Glioma Cell Antiproliferation
Class-level inference
C6 IC50 54.5 µM; U-251 IC50 80.36 µM
Baseline activity context; data to verify with escin Ia comparator.
Sulforhodamine B assay, 72 h; class-level cytotoxicity inference only.

LC-MS/MS Calibration for Saponin Metabolite Tracking

Directly downstream of the asymmetric isomerization data, pure Isoescin IA is required as a primary reference standard to calibrate mass spectrometry equipment, ensuring accurate quantification of Escin IA's conversion into Isoescin IA in vivo [1].

Quality Control of Botanical Therapeutics

Because Isoescin IA has a distinct toxicity and half-life profile compared to crude sodium escinate, manufacturers of horse chestnut seed extracts must procure this exact standard to validate the alpha-to-beta escin ratio, ensuring batch-to-batch safety and reproducibility [2].

Single-Molecule Pharmacokinetic Modeling

Driven by the evidence that mixture interactions artificially prolong MRT and t1/2, pure Isoescin IA is the only viable choice for researchers building isolated, non-compartmental pharmacokinetic models of alpha-escins without the confounding effects of beta-escin co-administration [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Renal cytotoxicity structure-activity studies
α-Escin stereochemical purity
HK-2 cell viability ranking vs. β-escin isomers
Escin isomer pharmacokinetic modeling
Isomer identity confirmation
In vivo interconversion extent and oral exposure context
HIV-1 protease inhibitor screening (lower cytotoxicity context)
Confirmed α-escin configuration
Inhibition vs. cytotoxicity ratio in cell-based assays
Analytical reference standard for escin isomer quantification
High chromatographic purity
LC-MS/MS or HPLC isomer resolution and identification

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.1

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 Da

Monoisotopic Mass

1130.55090361 Da

Heavy Atom Count

79

Appearance

Powder

UNII

8V9S680B81

Wikipedia

Isoescin ia

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